molecular formula C7H10ClNS B14442737 2-Amino-6-methylbenzenethiol;hydrochloride CAS No. 78805-02-4

2-Amino-6-methylbenzenethiol;hydrochloride

Katalognummer: B14442737
CAS-Nummer: 78805-02-4
Molekulargewicht: 175.68 g/mol
InChI-Schlüssel: QZURAYXJUYUAKR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-methylbenzenethiol;hydrochloride is an organic compound with the molecular formula C7H9NS·HCl. It is a derivative of benzenethiol, featuring an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylbenzenethiol;hydrochloride typically involves the nitration of 2-methylbenzenethiol followed by reduction to introduce the amino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder in the presence of hydrochloric acid to yield the amino derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The nitration and reduction steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-methylbenzenethiol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-methylbenzenethiol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 2-Amino-6-methylbenzenethiol;hydrochloride exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiol group can participate in redox reactions. These interactions can modulate enzyme activity, protein function, and cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzenethiol: Lacks the methyl group at the sixth position.

    4-Amino-2-methylbenzenethiol: The amino group is at the fourth position instead of the second.

    2-Amino-4-methylbenzenethiol: The methyl group is at the fourth position instead of the sixth.

Uniqueness

2-Amino-6-methylbenzenethiol;hydrochloride is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

78805-02-4

Molekularformel

C7H10ClNS

Molekulargewicht

175.68 g/mol

IUPAC-Name

2-amino-6-methylbenzenethiol;hydrochloride

InChI

InChI=1S/C7H9NS.ClH/c1-5-3-2-4-6(8)7(5)9;/h2-4,9H,8H2,1H3;1H

InChI-Schlüssel

QZURAYXJUYUAKR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)N)S.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.